N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide
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Overview
Description
N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C18H26N4O3 and a molecular weight of 346.424 g/mol . This compound is known for its unique structure, which includes a cyano group, a methoxy group, and a morpholinyl propoxy group attached to a phenyl ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The process can be carried out without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Chemical Reactions Analysis
N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and methoxy groups.
Hydrolysis: Hydrolysis of the compound can lead to the formation of corresponding phenoxy acids.
Common reagents and conditions used in these reactions include dry dichloromethane (DCM), lutidine, and TBTU . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:
- Methanimidamide, N’-[2-cyano-5-methoxy-4-[3-(4-morpholinyl)propoxy]phenyl]-N,N-dimethyl
- Indolyl and oxochromenyl xanthenone derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide lies in its combination of cyano, methoxy, and morpholinyl propoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
950596-57-3 |
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Molecular Formula |
C18H26N4O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)14-20-16-12-17(23-3)18(11-15(16)13-19)25-8-4-5-22-6-9-24-10-7-22/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
HNMKIMKFOTZEPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)OCCCN2CCOCC2)OC |
Origin of Product |
United States |
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